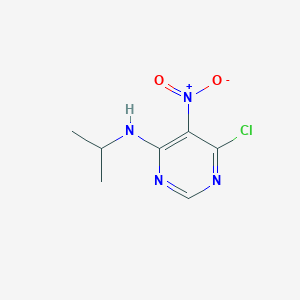
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClN4O2 and a molecular weight of 216.62 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine derivative followed by chlorination and subsequent alkylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency.
Análisis De Reacciones Químicas
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has a similar structure but with an ethyl group instead of an isopropyl group.
6-Chloro-5-nitropyrimidin-4-amine: This compound lacks the alkyl group on the nitrogen atom, making it less bulky.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Actividad Biológica
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and structure-activity relationships (SARs), drawing on diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions, where chlorinated pyrimidine derivatives are reacted with various amines. For instance, the compound can be synthesized through reactions involving 6-chloropyrimidine derivatives and isopropyl amines, leading to high yields of the desired product .
Anti-inflammatory Effects
Recent studies have demonstrated that pyrimidine derivatives exhibit notable anti-inflammatory properties. For example, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds against COX-2 were reported as low as 0.04 μM, indicating high potency .
Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | N/A | N/A |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have indicated that certain pyrimidine derivatives exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis and interference with metabolic pathways .
Case Study: Antitubercular Activity
In a specific case study, related compounds were tested for their antitubercular activity against Mycobacterium tuberculosis (Mtb). These studies revealed that some derivatives did not show hypersensitivity against specific mutant strains, suggesting a novel mechanism of action distinct from existing tuberculosis treatments .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups, such as nitro groups at specific positions on the pyrimidine ring, has been shown to enhance anti-inflammatory and antibacterial activities .
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Nitro group at position 5 | Increased anti-inflammatory activity |
| Chlorine at position 6 | Enhanced antibacterial properties |
| Isopropyl substitution at position N | Improved bioavailability |
Propiedades
Número CAS |
25710-25-2 |
|---|---|
Fórmula molecular |
C7H9ClN4O2 |
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
6-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9ClN4O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H,9,10,11) |
Clave InChI |
UOIJIZBXRZREBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















